molecular formula C22H22N4OS B2898876 N-(4-Tert-butylphenyl)-2-{[1,2,4]triazolo[4,3-A]quinolin-1-ylsulfanyl}acetamide CAS No. 671199-13-6

N-(4-Tert-butylphenyl)-2-{[1,2,4]triazolo[4,3-A]quinolin-1-ylsulfanyl}acetamide

カタログ番号: B2898876
CAS番号: 671199-13-6
分子量: 390.51
InChIキー: PWOAFESDEFSQIT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-Tert-butylphenyl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide (CAS 671199-13-6) is a synthetic chemical compound with the molecular formula C22H22N4OS and a molecular weight of 390.50 g/mol . This reagent features a 1,2,4-triazolo[4,3-a]quinoline scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities. The molecule is supplied with a high degree of purity for use in pharmaceutical and life sciences research. The primary research application of this compound is in the investigation of novel antifungal agents. Compounds containing the 1,2,4-triazole moiety are extensively studied for their potential to inhibit fungal growth . The proposed mechanism of action, common to this class of molecules, involves the inhibition of the fungal cytochrome P450-dependent enzyme lanosterol 14α-demethylase (CYP51) . This enzyme is essential for the biosynthesis of ergosterol, a critical component of the fungal cell membrane. By inhibiting CYP51, this class of compounds disrupts membrane integrity, leading to antifungal effects . Researchers value this chemical for exploring structure-activity relationships (SAR) to develop new therapeutic candidates with improved efficacy and selectivity against resistant fungal pathogens. This product is intended for research purposes by qualified professionals in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

特性

IUPAC Name

N-(4-tert-butylphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4OS/c1-22(2,3)16-9-11-17(12-10-16)23-20(27)14-28-21-25-24-19-13-8-15-6-4-5-7-18(15)26(19)21/h4-13H,14H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWOAFESDEFSQIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes key structural analogs and their biological activities, mechanisms, and substituent effects:

Compound Substituents Biological Activity Potency/Mechanism Reference
2-(Bis[1,2,4]triazolo[4,3-a:3',4'-c]quinoxalin-3-ylsulfanyl)-N-(4-fluorophenyl)acetamide Bis-triazoloquinoxaline core; 4-fluorophenyl Anticancer (HePG-2, Hep-2, Caco-2 cells) Topo II inhibition, DNA intercalation, G2/M arrest, apoptosis induction
N-(1-Benzyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(4-benzylpiperazin-1-yl)acetamide (6j) Benzyl-triazoloquinoline; 4-benzylpiperazine Positive inotropic effect (cardiovascular) 13.2% stroke volume increase (vs. milrinone’s 4.7%) at 3×10⁻⁵ M
2-[(5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide 5-Methyl-triazoloquinoline; 3-CF₃-phenyl Undisclosed (structural analog) Likely enhanced pharmacokinetics due to CF₃ group
N-(2,5-Dichlorophenyl)-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide 5-Methyl-triazoloquinoline; 2,5-dichlorophenyl Undisclosed (structural analog) Electron-withdrawing Cl groups may improve target binding
2-{[5-(4-Tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide 4-Tert-butylphenyl; 4-methoxyphenyl; 4-sulfamoylphenyl Undisclosed (structural analog) Sulfamoyl group may improve solubility or receptor affinity

Key Insights:

Anticancer Activity: The bis-triazoloquinoxaline derivative () demonstrates multi-modal anticancer mechanisms, including Topo II inhibition and apoptosis induction. The tert-butylphenyl analog in the target compound may exhibit similar efficacy but with improved metabolic stability due to the bulky tert-butyl group .

Cardiovascular Effects: Compound 6j () highlights the role of triazoloquinoline-acetamide derivatives in modulating cardiac function.

Substituent Effects :

  • Electron-Withdrawing Groups (Cl, CF₃) : Enhance binding affinity to target enzymes or DNA (e.g., dichlorophenyl and trifluoromethylphenyl analogs) .
  • Bulky Groups (tert-butyl) : Improve lipophilicity and resistance to oxidative metabolism, extending half-life .
  • Polar Groups (sulfamoyl) : May increase solubility or enable hydrogen bonding with biological targets .

準備方法

Cyclization of Hydrazide Precursors

Hydrazides derived from quinoline carboxylic acids undergo cyclization with triethyl orthoacetate:

Example Protocol :

  • Hydrazide Formation : Treat methyl 3-fluoro-5-iodo-4-methylbenzoate (1.96 g, 7.00 mmol) with hydrazine hydrate (0.55 mL, 13.97 mmol) in ethanol at reflux for 6 hours.
  • Cyclization : React hydrazide intermediate with triethylorthoacetate (5.2 equiv) in acetic acid at 120°C for 12 hours.
  • Yield : 78% after silica gel chromatography (hexane/ethyl acetate 4:1).

Critical Parameters :

  • Temperature >100°C prevents incomplete ring closure
  • Acidic conditions (pH <3) enhance reaction rate.

Preparation of N-(4-Tert-Butylphenyl)Acetamide

Direct Acetylation of 4-Tert-ButylAniline

Reaction Scheme :
4-Tert-butylaniline + Acetyl chloride → N-(4-tert-butylphenyl)acetamide

Optimized Conditions :

  • Solvent: Dichloromethane (0.5 M)
  • Base: Triethylamine (2.5 equiv)
  • Temperature: 0°C → room temperature, 4 hours
  • Yield: 89% (purity >95% by HPLC)

Side Reactions :

  • Over-acetylation at higher temperatures
  • Oxidative degradation if anhydrous conditions fail.

Thioether Bridge Formation

Nucleophilic Displacement of Halogenated Triazoloquinoline

Key Steps :

  • Halogenation : Introduce chlorine at position 1 using N-chlorosuccinimide (NCS) in DMF at 55°C.
  • Thiolation : React 1-chloro-triazoloquinoline with 2-mercapto-N-(4-tert-butylphenyl)acetamide (1.2 equiv) in presence of K2CO3 (3 equiv).

Reaction Data :

Parameter Value
Solvent DMF/Water (9:1)
Temperature 80°C, 8 hours
Catalyst None required
Conversion 92% (HPLC)
Isolated Yield 74%

Side Products :

  • Disulfide formation from excess thiol (mitigated by inert atmosphere).

Alternative Coupling Strategies

Mitsunobu Reaction for Sulfur Linkage

An alternative to nucleophilic substitution employs diethyl azodicarboxylate (DEAD) and triphenylphosphine:

Protocol :

  • Mix 1-hydroxy-triazoloquinoline (1.0 equiv), 2-mercaptoacetamide (1.1 equiv), DEAD (1.5 equiv), PPh3 (1.5 equiv) in THF.
  • Stir at 0°C → room temperature for 24 hours.
  • Isolate product via column chromatography (35% yield).

Advantages :

  • Avoids halogenation step
  • Better stereochemical control

Limitations :

  • Lower yield compared to displacement method
  • Higher cost of reagents.

Purification and Characterization

Chromatographic Methods

  • Normal Phase SiO2 : Hexane/EtOAc gradient (7:3 → 1:1) removes unreacted starting materials
  • Reverse Phase C18 : Methanol/water (65:35) eliminates polar impurities

Spectroscopic Data :

  • 1H NMR (400 MHz, CDCl3): δ 1.34 (s, 9H, t-Bu), 3.52 (s, 2H, SCH2), 6.82–8.11 (m, 10H, Ar-H)
  • HRMS : m/z calculated 434.1789 [M+H]+, found 434.1792

Purity Standards :

  • HPLC: >98% (C18, 220 nm)
  • Melting Point: 189–191°C.

Scale-Up Considerations

Critical Challenges :

  • Exothermic nature of cyclization requires jacketed reactors
  • Thiol oxidation during storage necessitates stabilizers (0.1% BHT)

Industrial Adaptation :

Lab Scale (5 g) Pilot Plant (5 kg)
Batch Reactors Continuous Flow System
Column Chromatography Crystallization from EtOH
74% Yield 68% Yield

Economic analysis shows 23% cost reduction using continuous thioether formation compared to batch processing.

Comparative Evaluation of Synthetic Routes

Table 1. Method Efficiency Comparison

Method Steps Total Yield Cost Index
Halogenation Route 5 61% 1.0
Mitsunobu Approach 4 49% 1.8
One-Pot Cyclization 3 55% 0.9

Cost Index normalized to halogenation route.

Emerging Methodologies

Recent advances propose:

  • Photoredox Catalysis : For C–S bond formation using Ru(bpy)3Cl2 (5 mol%) under blue LED
  • Biocatalytic Thioetherification : Engineered sulfotransferases achieve 82% enantiomeric excess

These methods remain experimental but show promise for greener synthesis.

Q & A

Q. How to design comparative studies with structurally related compounds?

  • Methodological Answer :
  • Select Analogs : Include compounds with variations in the triazole ring (e.g., pyrazolo-pyrazine derivatives) .
  • Benchmark Metrics : Compare logP (via shake-flask method), plasma protein binding (ultrafiltration assay), and in vivo efficacy (xenograft models) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。